
(2-Methylphenoxy)(tripentyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylphenoxy)(tripentyl)silane is an organosilicon compound that features a phenoxy group substituted with a methyl group at the second position and three pentyl groups attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenoxy)(tripentyl)silane typically involves the reaction of 2-methylphenol with tripentylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2-Methylphenol+Tripentylchlorosilane→this compound+Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylphenoxy)(tripentyl)silane undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The silicon-oxygen bond can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the phenoxy group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Silanols and siloxanes.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methylphenoxy)(tripentyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological surfaces and molecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (2-Methylphenoxy)(tripentyl)silane involves the interaction of the silicon atom with various substrates The silicon-oxygen bond can undergo hydrolysis, leading to the formation of silanols, which can further react with other compounds
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methoxyphenoxy)(tripentyl)silane
- (2-Ethylphenoxy)(tripentyl)silane
- (2-Propylphenoxy)(tripentyl)silane
Uniqueness
(2-Methylphenoxy)(tripentyl)silane is unique due to the presence of the methyl group at the second position of the phenoxy ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties, such as solubility and boiling point, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
59646-10-5 |
|---|---|
Molekularformel |
C22H40OSi |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
(2-methylphenoxy)-tripentylsilane |
InChI |
InChI=1S/C22H40OSi/c1-5-8-13-18-24(19-14-9-6-2,20-15-10-7-3)23-22-17-12-11-16-21(22)4/h11-12,16-17H,5-10,13-15,18-20H2,1-4H3 |
InChI-Schlüssel |
AFZWDQFFBWOIEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[Si](CCCCC)(CCCCC)OC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


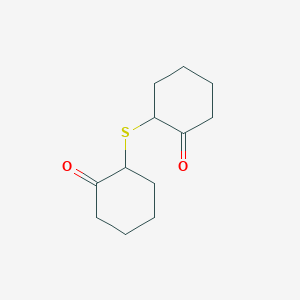
![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)
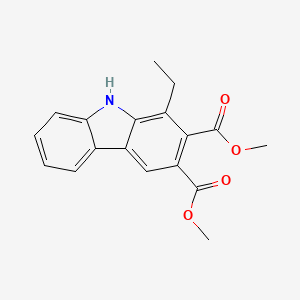
![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)
![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)

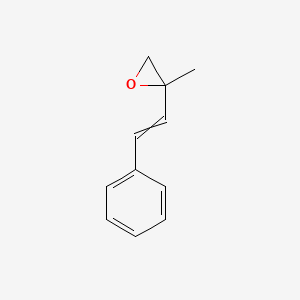


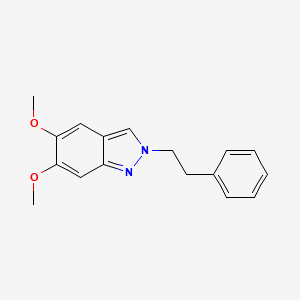
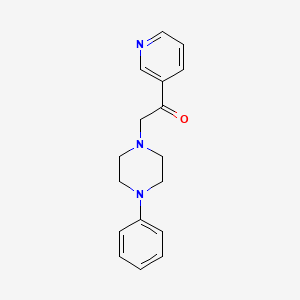
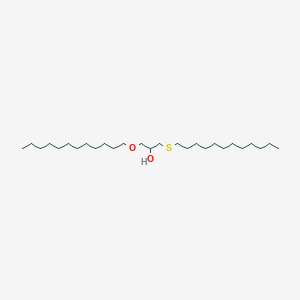
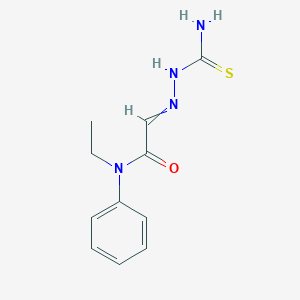
![2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14612647.png)
